molecular formula C17H19ClN2OS B2634426 3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide CAS No. 1798464-60-4

3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide

Cat. No. B2634426
CAS RN: 1798464-60-4
M. Wt: 334.86
InChI Key: JWPXEDKLIHRBGV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide, also known as CTAC, is a synthetic compound that belongs to the class of azepane carboxamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Evaluation: A study by Talupur et al. (2021) explored the synthesis and antimicrobial evaluation of compounds similar to 3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide, highlighting their potential in antimicrobial applications.

Molecular Docking Studies

  • Molecular Docking for Antimicrobial Activity: The research by Talupur et al. (2021) also included molecular docking studies, indicating the potential of these compounds in targeting specific microbial enzymes or pathways.

Chemical Analysis and Properties

  • Solvatochromic Method for Estimating Dipole Moments: A study by Patil et al. (2011) investigated the absorption and fluorescence spectra of similar carboxamides, providing insights into their electronic properties, which could be relevant for developing fluorescent probes or materials.

Potential Biological Applications

  • Anticancer Activity: Research by Atta and Abdel‐Latif (2021) on thiophene derivatives, closely related to the structure of this compound, showed potential anticancer activity, suggesting similar potential for the compound .

Fluorescence Quenching Studies

  • Studies on Fluorescence Quenching: The work by Patil et al. (2012) provides insights into the fluorescence quenching properties of similar compounds, which could be relevant for designing fluorescence-based sensors or assays.

properties

IUPAC Name

3-(4-chlorophenyl)-N-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-15-8-6-13(7-9-15)14-4-1-2-10-20(12-14)17(21)19-16-5-3-11-22-16/h3,5-9,11,14H,1-2,4,10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPXEDKLIHRBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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